Rubidium carbonate

Catalog No.
S1544301
CAS No.
584-09-8
M.F
CH2O3Rb
M. Wt
147.493 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium carbonate

CAS Number

584-09-8

Product Name

Rubidium carbonate

IUPAC Name

rubidium(1+);carbonate

Molecular Formula

CH2O3Rb

Molecular Weight

147.493 g/mol

InChI

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);

InChI Key

CVDTXIRZVNJRRD-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].[Rb+].[Rb+]

Synonyms

Dirubidium carboxide

Canonical SMILES

C(=O)(O)O.[Rb]

The exact mass of the compound Rubidium carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rubidium carbonate (CAS 584-09-8) is a highly soluble, mildly alkaline inorganic salt that occupies a critical performance gap between potassium carbonate and cesium carbonate [1]. Commercially, it is prized for its exceptional aqueous solubility (4500 g/L at 20°C), its thermal stability (melting point 837°C), and its unique cation radius [1]. In industrial and laboratory procurement, it serves as a premium precursor for other rubidium salts, a specialized base catalyst in organic synthesis, and a critical dopant in advanced optoelectronics and specialty glass manufacturing [2].

Replacing rubidium carbonate with cheaper alkali carbonates like potassium carbonate frequently leads to process failure due to insufficient basicity, lower solubility, or incompatible cation sizes [1]. Conversely, substituting it with cesium carbonate often introduces excessive basicity, triggering unwanted side reactions—such as aldolization in organic synthesis—or altering the refractive and conductive properties in glass matrices [1]. Furthermore, its specific ionic radius is strictly required for stabilizing crystal structures in perovskite solar cells and electron transport layers, where lighter alkali metals fail to provide the necessary lattice matching and defect passivation[2].

Optimal Basicity for High-Yield Organic Synthesis

In N-heterocyclic carbene (NHC)-catalyzed oxidative esterification, the choice of inorganic base dictates the proton transfer efficiency. Studies show that potassium carbonate yields only 47% of the desired ester, while cesium carbonate is too basic and leads to trace yields due to aldolization side reactions[1]. Rubidium carbonate provides the optimal basicity and cation size, driving the target yield to 86% without degrading the substrate [1].

Evidence DimensionCatalytic Yield in NHC-catalyzed esterification
Target Compound Data86% yield (Rb2CO3)
Comparator Or Baseline47% yield (K2CO3); Trace yield (Cs2CO3)
Quantified Difference39% absolute yield increase over K2CO3; elimination of aldolization side reactions seen with Cs2CO3
ConditionsNHC-catalyzed oxidative esterification of aldehydes at room temperature for 40 hours

Procurement of rubidium carbonate is essential for sensitive base-catalyzed reactions where potassium is too weak and cesium is destructively basic.

Ultra-High Aqueous Solubility for Precursor Formulation

Rubidium carbonate exhibits extraordinary aqueous solubility, reaching 4500 g/L at 20°C [1]. This is roughly four times the solubility of potassium carbonate (approx. 1120 g/L) and significantly higher than sodium carbonate [1]. This ultra-high solubility allows for the preparation of highly concentrated brines and precursor solutions used in chemical synthesis, materials doping, and specialized electrolyte formulations without premature precipitation [1].

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data4500 g/L
Comparator Or Baseline~1120 g/L (Potassium carbonate)
Quantified DifferenceApproximately 4x higher aqueous solubility
ConditionsAqueous solution at 20°C and standard atmospheric pressure

Enables the formulation of ultra-high-density aqueous precursors, reducing solvent volume requirements and improving manufacturability in industrial processes.

Electron Transport Layer Stabilization in Optoelectronics

In the fabrication of inverted Quantum-Dot Light Emitting Diodes (QLEDs) and perovskite solar cells, alkali metal carbonates are blended into Mg-doped ZnO (MZO) electron transport layers (ETLs) [1]. Comparative studies across the alkali series demonstrate that rubidium carbonate provides superior electron mobility and significantly extends device operational lifetime compared to lighter alkali carbonates like potassium or sodium carbonate, which fail to adequately reduce the energy barrier for efficient electron injection [1].

Evidence DimensionDevice lifetime and electron injection efficiency
Target Compound DataMaximized operational lifetime and reduced energy barrier
Comparator Or BaselinePotassium carbonate and Sodium carbonate (Lower efficiency, shorter lifetime)
Quantified DifferenceSignificant extension of QLED operational lifetime and superior electron mobility
ConditionsAlkali metal carbonates blended in Mg-doped ZnO (MZO) electron transport layers for inverted R-QLEDs

Critical for manufacturers of next-generation displays and solar cells requiring optimal defect passivation and long-term device stability.

Base Catalyst in Sensitive Organic Syntheses

Due to its 'Goldilocks' basicity, rubidium carbonate is the preferred base for NHC-catalyzed oxidative esterifications and other sensitive cross-coupling reactions where potassium carbonate is insufficiently active and cesium carbonate causes destructive side reactions like aldolization [1].

High-Density Aqueous Precursor Solutions

Leveraging its exceptional solubility of 4500 g/L at 20°C, rubidium carbonate is ideal for formulating highly concentrated aqueous solutions used in synthesizing downstream rubidium salts, specialty electrolytes, and high-refractive-index glass dopants[2].

Electron Transport Layer Doping in QLEDs and Perovskites

Rubidium carbonate is utilized as a critical dopant in Mg-doped ZnO electron transport layers, where its specific ionic radius and properties significantly enhance electron mobility and extend the operational lifetime of inverted QLEDs and perovskite solar cells beyond what is achievable with lighter alkali carbonates[3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

146.91218366 g/mol

Monoisotopic Mass

146.91218366 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (57.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

584-09-8

Wikipedia

Rubidium carbonate

General Manufacturing Information

Carbonic acid, rubidium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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